3,4-Dichlorophenylzinc bromide, 0.50 M in THF
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Overview
Description
3,4-Dichlorophenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. It is a solution of 3,4-dichlorophenylzinc bromide in THF, a solvent that stabilizes the organozinc compound and facilitates its use in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-dichlorophenylzinc bromide typically involves the reaction of 3,4-dichlorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the organozinc compound. The general reaction can be represented as follows:
3,4-Dichlorophenyl bromide+Zn→3,4-Dichlorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 3,4-dichlorophenylzinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions are essential to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It participates in reactions such as Negishi coupling to form carbon-carbon bonds.
Substitution Reactions: It can replace halides in organic molecules.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in THF at low temperatures.
Cross-Coupling Reactions: Often requires a palladium catalyst and a base, with the reaction performed under an inert atmosphere.
Substitution Reactions: May involve halide substrates and be conducted in the presence of a suitable solvent like THF.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Resulting from cross-coupling reactions.
Substituted Aromatics: Produced through substitution reactions.
Scientific Research Applications
3,4-Dichlorophenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichlorophenylzinc bromide involves its role as a nucleophile in various chemical reactions. The organozinc compound donates electrons to electrophilic centers in reactants, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenylzinc bromide
- 3-Chlorophenylzinc bromide
- 4-Chlorophenylzinc bromide
Comparison
Compared to similar compounds, 3,4-dichlorophenylzinc bromide offers unique reactivity due to the presence of two chlorine atoms on the phenyl ring. This substitution pattern can influence the electronic properties and steric effects, making it particularly useful in certain synthetic applications where other organozinc reagents may not be as effective.
Properties
Molecular Formula |
C6H3BrCl2Zn |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
bromozinc(1+);1,2-dichlorobenzene-5-ide |
InChI |
InChI=1S/C6H3Cl2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
ARUYCULFJWYDOG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
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